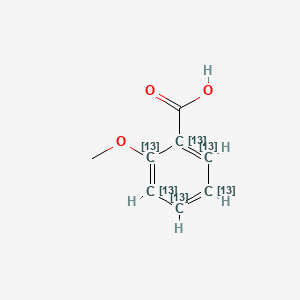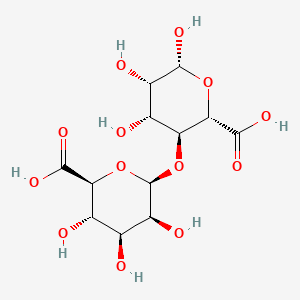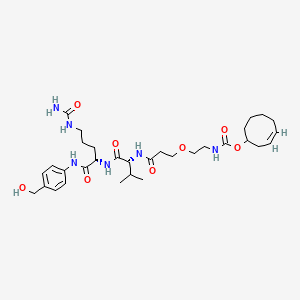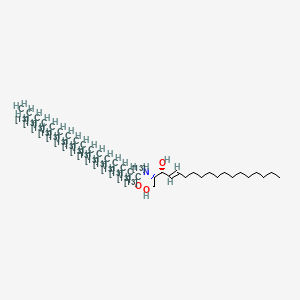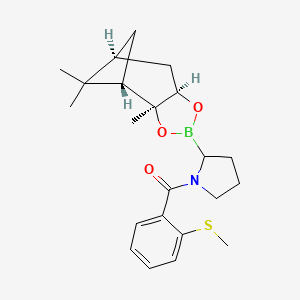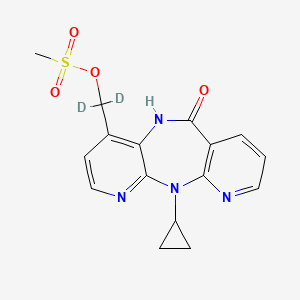
Nevirapine methanesulfonate-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nevirapine methanesulfonate-d2 is a deuterated form of nevirapine methanesulfonate, which is a derivative of nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nevirapine due to the presence of deuterium atoms, which can provide more detailed insights through various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nevirapine methanesulfonate-d2 typically involves the deuteration of nevirapine followed by the formation of the methanesulfonate salt. The deuteration process can be achieved through the use of deuterated reagents or solvents under specific reaction conditions that facilitate the incorporation of deuterium atoms into the nevirapine molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes followed by purification and crystallization steps to obtain the final product in its pure form. The process is optimized to ensure high yield and purity, which is crucial for its use in scientific research and pharmaceutical applications.
化学反应分析
Types of Reactions: Nevirapine methanesulfonate-d2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nevirapine N-oxide, while reduction may yield this compound with reduced functional groups.
科学研究应用
Nevirapine methanesulfonate-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of nevirapine.
Biology: Employed in biological studies to understand the interaction of nevirapine with biological molecules and its effects on cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nevirapine in the body.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems to enhance the efficacy and safety of nevirapine-based treatments.
作用机制
Nevirapine methanesulfonate-d2 exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1 This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities This inhibition prevents the transcription of viral RNA into DNA, effectively halting the replication of the virus
相似化合物的比较
Nevirapine: The non-deuterated form of nevirapine methanesulfonate-d2.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.
Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes this compound a valuable tool in the development and optimization of HIV-1 treatments.
属性
分子式 |
C16H16N4O4S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
[(2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-7-yl)-dideuteriomethyl] methanesulfonate |
InChI |
InChI=1S/C16H16N4O4S/c1-25(22,23)24-9-10-6-8-18-15-13(10)19-16(21)12-3-2-7-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,19,21)/i9D2 |
InChI 键 |
ZQMZOPFQGXZCTG-KNXIQCGSSA-N |
手性 SMILES |
[2H]C([2H])(C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4)OS(=O)(=O)C |
规范 SMILES |
CS(=O)(=O)OCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)


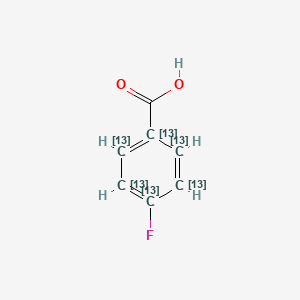
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

